1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine
Description
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-15-6-8-16(9-7-15)14(18)17-5-4-13(10-17)19-11-12-2-3-12/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWLDZHFOJFQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is known for its efficiency in constructing pyrrolidine rings under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of environmentally benign reagents and solvents would be prioritized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperazine rings contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The target compound distinguishes itself through the cyclopropylmethoxy-pyrrolidine moiety, which contrasts with substituents in related piperazine derivatives. Below is a comparative table of key structural and physicochemical properties:
*Exact molecular formula inferred from IUPAC name; mass calculated using isotopic data from similar compounds .
Key Observations:
- Substituent Impact: The cyclopropylmethoxy group in the target compound likely improves metabolic stability compared to larger halogenated or aryl groups (e.g., 4-bromophenoxy in ), while maintaining moderate lipophilicity.
Biological Activity
The compound 1-[3-(cyclopropylmethoxy)pyrrolidine-1-carbonyl]-4-methylpiperazine is of significant interest in pharmacological research due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H25N2O3
- Molecular Weight : 325.42 g/mol
- IUPAC Name : this compound
The compound functions primarily as a tyrosine kinase inhibitor , which is crucial for regulating various cellular processes, including cell proliferation, differentiation, and metabolism. Tyrosine kinases are often implicated in cancer and other diseases, making their inhibition a target for therapeutic interventions.
Inhibition of Phosphodiesterases
Research indicates that compounds similar to This compound may also act as phosphodiesterase (PDE) inhibitors. Specifically, PDE4 inhibitors have shown promise in treating neuropsychological conditions and inflammatory diseases. For instance, PDE4 inhibitors can enhance cAMP signaling, which has implications for mood regulation and inflammation control .
Case Studies and Research Findings
- Tyrosine Kinase Inhibition :
-
PDE4 Inhibition :
- Research on PDE4 inhibitors has shown that they can reduce inflammation and improve neurological function. For example, a novel PDE4 inhibitor exhibited significant effects in reducing airway hyperreactivity in asthmatic models . This highlights the therapeutic potential of similar compounds in respiratory diseases.
- Neuropharmacological Effects :
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal coupling reagents and conditions for synthesizing the pyrrolidine-piperazine scaffold in this compound?
- Methodological Answer : The synthesis of similar piperazine derivatives often employs carbodiimide-based coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl groups. Dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) are common solvents and bases, respectively, to facilitate amide bond formation between pyrrolidine and piperazine moieties . For sterically hindered intermediates, extended reaction times (12–24 hours) at 0–5°C may improve yields. Post-reaction purification via crystallization (e.g., using diethyl ether) or flash chromatography is recommended .
Q. How should researchers characterize the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropylmethoxy group integration at δ 0.5–1.5 ppm for cyclopropane protons).
- LC-MS : To verify molecular weight ([M+H]+ ion) and purity (>95% by peak area).
- X-ray crystallography : For unambiguous confirmation of stereochemistry, especially if chiral centers are present in the pyrrolidine or piperazine rings .
- FT-IR : To validate carbonyl stretching frequencies (~1650–1700 cm⁻¹ for the amide bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when modifying the cyclopropylmethoxy substituent?
- Methodological Answer : Variations in steric bulk or electronic effects of the cyclopropylmethoxy group can impact coupling efficiency. To address this:
- Design control experiments : Compare yields using alternative alkoxy groups (e.g., methoxy vs. cyclopropylmethoxy) under identical conditions .
- Monitor reaction progress : Employ in-situ techniques like TLC or HPLC to identify intermediate bottlenecks.
- Optimize stoichiometry : Increase the molar ratio of EDC/HOAt (1.5–2.0 equiv.) for sterically demanding substrates .
- Solvent screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of bulky intermediates .
Q. What strategies improve metabolic stability and bioavailability in preclinical studies?
- Methodological Answer :
- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the piperazine ring to reduce CYP450-mediated oxidation. This is supported by studies on fluorinated benzyl-piperazine derivatives showing enhanced metabolic stability .
- Prodrug approaches : Mask the cyclopropylmethoxy group as a labile ester to improve membrane permeability .
- In vitro assays : Assess stability in liver microsomes (human/rodent) and plasma to identify metabolic hotspots. Use LC-MS/MS to quantify degradation products .
- LogP optimization : Adjust lipophilicity (target LogP 2–3) via substituent tuning to balance solubility and absorption .
Data Contradiction Analysis
Q. How to interpret conflicting data on the compound’s aqueous solubility and its in vivo efficacy?
- Methodological Answer :
- Solubility assays : Use standardized protocols (e.g., shake-flask method at pH 7.4) to measure intrinsic solubility. Discrepancies may arise from polymorphic forms—characterize crystallinity via DSC/XRD .
- In vivo correlation : If solubility is low (<10 µM) but efficacy is high, investigate prodrug activation or nanoparticle formulations. For example, micellar encapsulation (using PEG-PLGA) can enhance bioavailability without structural changes .
- Permeability studies : Perform Caco-2 assays to determine if solubility limits absorption or if efflux pumps (e.g., P-gp) reduce intracellular concentrations .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s kinase inhibition potential?
- Methodological Answer :
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. Prioritize kinases with structural homology to the piperazine-binding domain .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ determination via MTT assays. Include a positive control (e.g., staurosporine) .
- Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (PDB: 4HNF) to predict interactions with the cyclopropylmethoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
